2-Bromo-3-methoxypyridin-4-ol
Description
Overview of Pyridinol and Pyridinone Scaffolds in Modern Chemistry
Pyridinol and pyridinone structures are fundamental six-membered heterocyclic scaffolds that are of great interest in medicinal chemistry. frontiersin.orgnih.gov These structures are isomers, with the pyridinone form generally being more stable under physiological conditions. frontiersin.orgnih.gov The pyridine (B92270) ring is a common feature in many pharmaceuticals and bioactive molecules. nih.gov Pyridinone-containing compounds, in particular, exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov
The versatility of the pyridinone scaffold stems from its ability to act as both a hydrogen bond donor and acceptor, which allows for strong interactions with biological targets. nih.govresearchgate.net This characteristic, combined with the potential for substitution at multiple positions, enables the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and solubility. nih.gov Consequently, pyridinone and its derivatives are extensively utilized in drug discovery and development. nih.gov
Significance of Halogenated and Alkoxylated Pyridine Derivatives in Organic Synthesis
The introduction of halogen and alkoxy groups to the pyridine ring significantly enhances its synthetic utility and biological relevance. eurekalert.orgbenthambooks.com Halogenated pyridines are crucial starting materials in a vast array of organic reactions, particularly nucleophilic substitution and cross-coupling reactions. eurekalert.orgbenthambooks.com The carbon-halogen bond provides a reactive site for the introduction of various functional groups, making these compounds valuable building blocks for more complex molecules. nih.gov The process of halogenating pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specific reagents and conditions. nih.govchemrxiv.org
Alkoxylated pyridines, on the other hand, are synthesized to modify the electronic properties and solubility of the parent molecule. The methoxy (B1213986) group in 2-Bromo-3-methoxypyridin-4-ol, for instance, can influence the compound's reactivity and its interactions with biological systems. The synthesis of alkoxylated pyridines can be achieved through various methods, including the reaction of pyridine N-oxides with cyclic ethers and acyl chlorides. researchgate.net The combination of a halogen and an alkoxy group on a pyridine ring, as seen in this compound, creates a multifunctional scaffold with diverse potential applications in both pharmaceutical and agrochemical research. chemimpex.com
Research Rationale and Scope for this compound
The specific compound, this compound, is a subject of interest due to the combined functionalities of its pyridin-4-ol core, a bromine atom at the 2-position, and a methoxy group at the 3-position. This unique arrangement of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The bromine atom serves as a handle for further chemical modifications, while the methoxy and hydroxyl groups can influence the compound's solubility and electronic properties.
The primary focus of research on this compound is its application as a building block in organic synthesis. Its structural features make it a valuable precursor for creating a variety of substituted pyridine derivatives. The presence of both a nucleophilic hydroxyl group and a reactive carbon-bromine bond allows for a range of chemical transformations.
Below are the physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂ sigmaaldrich.com |
| Molecular Weight | 204.02 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| SMILES String | COc1c(O)ccnc1Br sigmaaldrich.com |
| InChI Key | DOXWIDZUNWGGBU-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXWIDZUNWGGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways to 2 Bromo 3 Methoxypyridin 4 Ol and Its Analogs
Approaches to the Pyridine (B92270) Ring System
The construction of the core pyridine structure can be approached in two fundamental ways: building the ring from acyclic precursors (de novo synthesis) or modifying an existing, simpler pyridine derivative.
De Novo Cyclization Strategies
De novo synthesis offers the advantage of building complexity and desired substitution patterns directly into the pyridine ring from acyclic starting materials. Various cyclization strategies have been developed to access substituted pyridines. rsc.orgrsc.org One prominent approach involves the metal-catalyzed cycloaddition of diynes and nitriles. nih.gov
A particularly relevant strategy for the synthesis of 3-hydroxypyridines involves a palladium-catalyzed "anti-Wacker"-type cyclization. mdpi.com This process uses amino acids, propargyl alcohols, and arylboronic acids as building blocks. The key steps include the anti-selective arylative cyclization of an N-propargyl-N-tosyl-aminoaldehyde, followed by oxidation and elimination to yield the 3-hydroxypyridine (B118123) core. mdpi.com This method is notable for its capacity to create diverse, polysubstituted 3-hydroxypyridines, which are direct precursors to the target scaffold. mdpi.com
Another powerful de novo method is the use of ring-closing metathesis (RCM). Syntheses of 3-hydroxypyridines have been reported using ruthenium-catalyzed RCM of nitrogen-containing dienes, followed by either elimination or an oxidation/deprotection sequence. researchgate.net While highly effective, these RCM strategies can require the preparation of complex, polysubstituted building blocks. researchgate.net
Aza-Diels-Alder reactions provide another pathway. For instance, the reaction of 1,2,4-triazine (B1199460) precursors, derived from amino acids, with an acetylene (B1199291) equivalent can generate 2,3,6-trisubstituted pyridines, showcasing a bio-inspired approach to the pyridine core. nih.gov
The table below summarizes various de novo strategies applicable to the synthesis of substituted pyridine rings.
| Strategy | Key Reagents/Catalysts | Description | Reference(s) |
| "Anti-Wacker" Cyclization | Pd(0) catalyst, Arylboronic Acids | Cyclization of N-propargyl-N-tosyl-aminoaldehydes to form polysubstituted 3-hydroxypyridines. | mdpi.com |
| Ring-Closing Metathesis | Ruthenium Catalysts (e.g., Grubbs) | RCM of nitrogen-containing dienes followed by elimination or oxidation to yield 3-hydroxypyridines. | researchgate.net |
| Aza-Diels-Alder Reaction | 1,2,4-Triazine, Acetylene equivalent | Cycloaddition reaction to form trisubstituted pyridines from amino acid-derived precursors. | nih.gov |
| Multi-component Reaction | Metal-free, [2+2+1+1] condensation | A four-component cyclization using acetophenones, aldehydes, amines, and ammonium (B1175870) salts to form polysubstituted pyridines. | rsc.orgrsc.org |
| Ruthenium-Catalyzed Cycloisomerization | [CpRu(CH₃CN)₃]PF₆ | Cycloisomerization of propargyl diynols to form dienones, which then undergo electrocyclization to pyridines. | nih.govorganic-chemistry.org |
Precursor-Based Pyridine Ring Modifications
Modifying a pre-existing pyridine ring is a common and effective strategy, particularly in late-stage functionalization, where a common intermediate is used to generate a library of related compounds. beilstein-journals.org This approach relies on the inherent reactivity of the pyridine ring, which can be manipulated by existing substituents. wikipedia.org
For the synthesis of 2-bromo-3-methoxypyridin-4-ol, a logical precursor is 2-bromo-3-hydroxypyridine (B45599). The conversion of the hydroxyl group to a methoxy (B1213986) group is a standard etherification reaction. A patented method describes the methylation of 2-bromo-3-hydroxypyridine using methyl iodide in the presence of sodium methoxide (B1231860), formed by reacting sodium metal with methanol. google.com This demonstrates a classic Williamson ether synthesis on a functionalized pyridine precursor.
Similarly, other transformations can be envisioned. For example, the nucleophilic aromatic substitution (SNAr) of a methoxy group for an amino group has been demonstrated on methoxypyridines, highlighting the potential to swap functional groups on the ring. ntu.edu.sg While not directly forming the target compound, this illustrates the principle of modifying precursors. The synthesis of complex pyridines from 1,4-oxazin-2-one precursors also falls under this category, where one heterocyclic system is transformed into another. acs.org
Regioselective Functionalization of Pyridine Scaffolds
Once the appropriately substituted pyridine core (e.g., 3-methoxy-pyridin-4-ol or its protected form) is obtained, the next critical step is the regioselective introduction of the bromine atom at the C-2 position. The electronic nature of the pyridine ring and the directing effects of the existing substituents govern the outcome of this functionalization.
Introduction of Bromine at the C-2 Position
Direct electrophilic bromination of a pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. However, the presence of strong electron-donating groups, such as hydroxyl or methoxy groups, can activate the ring sufficiently for bromination to occur. The 4-hydroxy group (or its tautomeric 4-pyridone form) is a powerful activating group that directs electrophiles to the ortho (C-3/C-5) and para (C-2/C-6, relative to the nitrogen) positions.
Kinetic studies on the bromination of 4-pyridone show that it readily reacts with bromine in aqueous solutions. cdnsciencepub.com The reaction proceeds via the pyridone tautomer at a pH below 6. cdnsciencepub.comresearchgate.net A preparative method for 2-bromo-3-hydroxypyridine involves the direct bromination of 3-hydroxypyridine. google.com In this procedure, an aqueous solution of sodium hydroxide (B78521) and 3-hydroxypyridine is added to liquid bromine at a controlled temperature (-10 to 0 °C), followed by stirring at room temperature. google.com The ortho-directing influence of the hydroxyl group, combined with its activation of the ring, facilitates the introduction of bromine at the C-2 position.
The table below details conditions for the direct bromination of hydroxypyridine substrates.
| Substrate | Brominating Agent | Conditions | Product | Yield | Reference(s) |
| 3-Hydroxypyridine | Liquid Bromine (Br₂) | NaOH (aq), -10 to 0 °C, then RT | 2-Bromo-3-hydroxypyridine | High | google.com |
| 4-Pyridone | Bromine (Br₂) | Aqueous buffer (pH 4) | 3-Bromo-4-pyridone | Good | cdnsciencepub.com |
| 2-Hydroxypyridine (B17775) | Bromine (Br₂) | Glacial Acetic Acid, 0-5 °C | 5-Bromo-2-hydroxypyridine | 70% |
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org A directing metalation group (DMG) coordinates with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting organolithium intermediate can then be trapped with an electrophile, such as a bromine source.
The methoxy group is a well-established DMG. clockss.org While direct lithiation of the target molecule 3-methoxypyridin-4-ol (B3022779) is complicated by the acidic hydroxyl proton, the strategy can be effectively applied to a protected precursor. For example, the C-2 lithiation of 4-methoxypyridine (B45360) has been successfully achieved using a mixed-base system of n-butyllithium (n-BuLi) and N,N-dimethylethanolamine (LiDMAE), followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane to furnish 2-bromo-4-methoxypyridine (B110594) in good yield. arkat-usa.orgchemicalbook.com Similarly, studies on 3-methoxypyridine (B1141550) show that lithiation occurs regioselectively at the C-2 position, ortho to the methoxy group. clockss.org
This method offers exquisite control over regioselectivity, which is often difficult to achieve through direct electrophilic substitution. The choice of the lithiating agent, solvent, and temperature is crucial for the success of the reaction. znaturforsch.com
| Substrate | Lithiating Agent | Conditions | Bromine Source | Product | Yield | Reference(s) |
| 4-Methoxypyridine | n-BuLi / LiDMAE | Hexane/THF, -78 °C to RT | 1,2-Dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | 62% | arkat-usa.orgchemicalbook.com |
| 2-Bromo-4-methoxypyridine | LTMP | THF, -78 °C | N/A (formylation with DMF) | 2-Bromo-4-methoxypyridine-3-carbaldehyde | 70% (2 steps) | arkat-usa.org |
| 3-Methoxypyridine | Mesityllithium | THF, low temp | Electrophile (e.g., D₂O) | 2-Deuterio-3-methoxypyridine | N/A |
Nitro Group Displacement with Bromine
The displacement of a nitro group with bromine is a feasible, though less common, method for the introduction of a bromine atom onto a pyridine ring. Typically, nucleophilic aromatic substitution (SNAr) reactions on pyridine are facilitated by electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic attack. The nitro group is a powerful activating group for nucleophilic substitution. thieme-connect.com
While direct bromination of pyridine often occurs at the 3-position under vigorous conditions, the presence of a nitro group can direct the substitution to other positions. abertay.ac.uk However, the displacement of the nitro group itself by a bromide ion is a challenging transformation that depends on the specific substitution pattern of the pyridine ring and the reaction conditions. In many cases, the nitro group serves to activate the ring for substitution at other positions rather than being displaced itself. For instance, the activating effect of a nitro group is comparable to the effect of the nitrogen atom within the pyridine ring, making 2- and 4-halopyridines susceptible to nucleophilic substitution. thieme-connect.com
Installation of the Methoxy Group at the C-3 Position
Introducing a methoxy group at the C-3 position of the pyridine ring can be accomplished through several synthetic strategies, primarily involving the methylation of a 3-hydroxy precursor or nucleophilic substitution.
The O-methylation of 3-hydroxypyridines is a direct method for installing a methoxy group at the C-3 position. However, this reaction can be complicated by competing N-methylation of the pyridine ring nitrogen due to its inherent nucleophilicity. tandfonline.com The choice of methylating agent and reaction conditions is critical to achieve chemoselectivity for O-methylation over N-methylation.
A variety of reagents have been explored to improve the selectivity of O-methylation, including diazomethane, dimethyl sulfate (B86663), and methyl iodide under various basic conditions. tandfonline.com One effective method involves the use of ethereal-diazomethane in tert-butanol (B103910) at low temperatures (-20 °C to room temperature), which has been shown to afford 3-methoxypyridine derivatives in good yields (54-94%). tandfonline.comtandfonline.com The use of tert-butanol as a solvent is reported to favor O-methylation. tandfonline.com Temperature control is also crucial, as higher temperatures tend to favor the formation of the N-methylated byproduct. tandfonline.com
A patent describes the preparation of 2-bromo-3-methoxypyridine (B21398) from 2-bromo-3-hydroxypyridine. The process involves treating the hydroxypyridine with sodium methoxide, generated in situ from sodium and methanol, followed by the addition of methyl iodide. google.com This approach highlights a practical application of O-methylation in the synthesis of substituted methoxypyridines.
Table 1: O-Methylation of 3-Hydroxypyridine Derivatives
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Hydroxypyridine derivatives | Diazomethane-ether | tert-Butanol, -20 °C to rt | 3-Methoxypyridine derivatives | 54-94% | tandfonline.comtandfonline.com |
| 2-Bromo-3-hydroxypyridine | Sodium methoxide, Methyl iodide | Methanol, DMF, rt | 2-Bromo-3-methoxypyridine | 75-80% | google.com |
Nucleophilic aromatic substitution (SNAr) with a methoxide ion is another key strategy for introducing a methoxy group onto a pyridine ring. This reaction is highly regioselective, preferentially occurring at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen. stackexchange.comechemi.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comechemi.com
Substitution at the C-3 position is significantly less favorable because the resulting anionic intermediate cannot be stabilized in this manner. stackexchange.comechemi.com Therefore, for the synthesis of a 3-methoxypyridine derivative via SNAr, a good leaving group must be present at the C-3 position, and the reaction may require more forcing conditions compared to substitutions at C-2 or C-4. dur.ac.uk For example, 3-bromopyridine (B30812) can be converted to 3-hydroxypyridine (a precursor for methylation) by reaction with aqueous sodium hydroxide at high temperatures with a copper sulfate catalyst, demonstrating that nucleophilic displacement at C-3 is possible but challenging. dur.ac.uk
Introduction of the Hydroxyl Group at the C-4 Position
The final step in the conceptual synthesis of this compound involves the introduction of a hydroxyl group at the C-4 position. This can be achieved through the formation and subsequent manipulation of a 4-pyridone tautomer or through direct oxidation methods.
4-Hydroxypyridine (B47283) exists in equilibrium with its tautomer, 4-pyridone. This tautomerism is a key feature that can be exploited for synthesis. researchgate.net The formation of 4-pyridone derivatives can be accomplished through various synthetic routes. For instance, N-allylic organic compounds can be isomerized to enamines, which can then undergo further reactions to form pyridone structures. researchgate.net
A well-established but often low-yielding method for introducing a hydroxyl group ortho to an existing one is the Elbs peroxydisulfate (B1198043) oxidation. nih.gov This reaction has been applied to 4-pyridone to produce 3-hydroxy-4-pyridone. nih.gov Although the yields can be modest, improvements to the procedure, such as increasing the peroxydisulfate-to-phenol ratio, can enhance the formation of the desired product. nih.gov The intermediate in this reaction is the 4-pyridone-3-sulfate, which can be isolated and subsequently hydrolyzed to give 3-hydroxy-4-pyridone. nih.gov
Selective oxidation provides a more direct route to introduce a hydroxyl group at the C-4 position of a pyridine ring. However, direct C-H oxidation of pyridines is challenging due to the electron-deficient nature of the ring. nih.gov
Recent advances have focused on strategies to overcome this limitation. One approach involves the use of pyridine N-oxides, which can undergo photochemical valence isomerization to generate intermediates that can be converted to hydroxylated pyridines. nih.govacs.org While this method has shown promise for C-3 hydroxylation, selective C-4 hydroxylation often requires different strategies.
Catalytic methods are also being developed for the selective functionalization of pyridines. For example, nickel/Lewis acid cooperative catalysis has been used for the C-4 selective alkylation and alkenylation of pyridines. acs.org While not a direct hydroxylation, these methods demonstrate the feasibility of targeting the C-4 position through catalyst control. Developing a selective C-4 oxidation method would likely involve a similar strategy of activating the pyridine ring at a specific position towards oxidation.
Advanced Catalytic Syntheses for this compound and Derivatives
Modern synthetic chemistry relies heavily on catalytic processes to achieve high yields and selectivity. For the synthesis of this compound and its analogs, several advanced catalytic methods are employed, including transition metal-catalyzed cross-coupling reactions, C-H functionalization, and biocatalysis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency. Palladium, copper, and nickel catalysts are particularly prominent in the synthesis of substituted pyridines.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides. snnu.edu.cnresearchgate.net This method is particularly valuable for synthesizing biaryl compounds, which are common motifs in medicinally relevant molecules. nih.gov The reaction's popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net
In the context of this compound analogs, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at the bromine-bearing position. However, the cross-coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and potential decomposition of the heteroaryl boron reagent. nih.gov To overcome these issues, specific ligands and reaction conditions have been developed. For instance, catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov
A general protocol for the Suzuki-Miyaura coupling of a 2-pyridylboronate might involve the use of a palladium catalyst like Pd2(dba)3 with a suitable ligand, a base such as potassium fluoride (B91410) (KF), and a solvent system like dioxane. nih.gov The reaction typically proceeds at elevated temperatures to afford the desired coupled product. The choice of base and ligand is critical and often needs to be optimized for specific substrates. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles nih.gov
| Parameter | Condition |
| Aryl/Heteroaryl Halide | 1 equivalent |
| 2-Pyridylboronate | 1.5 equivalents |
| Base | 3.0 equivalents of KF |
| Catalyst | 1.0-1.5% Pd2(dba)3 |
| Ligand-to-Palladium Ratio | 3:1 |
| Solvent | Dioxane |
This table represents generalized conditions and may require optimization for specific substrates.
The Chan-Lam coupling provides a powerful method for the formation of aryl carbon-heteroatom bonds, specifically C-O and C-N bonds. organic-chemistry.orgalfa-chemistry.com This copper-catalyzed reaction utilizes boronic acids, stannanes, or siloxanes as coupling partners for compounds containing N-H or O-H bonds, such as phenols, amines, and amides. organic-chemistry.org A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air, which simplifies the experimental setup compared to other cross-coupling methods. organic-chemistry.orgalfa-chemistry.com
For derivatives of this compound, the Chan-Lam coupling could be instrumental in introducing alkoxy or amino groups. For example, the hydroxyl group of a pyridin-4-ol derivative could react with an arylboronic acid in the presence of a copper(II) catalyst, like copper(II) acetate (B1210297), to form a C-O bond. dntb.gov.uanih.gov The reaction is typically facilitated by a base and an oxidant, which can be atmospheric oxygen. organic-chemistry.org
Table 2: General Conditions for Chan-Lam Coupling nih.gov
| Component | Role | Example |
| Substrate | N-H or O-H containing compound | o-phenylenediamine |
| Coupling Partner | Organoboron reagent | 2-bromophenylboronic acid |
| Catalyst | Copper(II) salt | Cu(OAc)2 (20 mol%) |
| Base | Organic or inorganic base | Et3N (1.5 equiv) |
| Solvent | Organic solvent | Dichloromethane (DCM) |
| Atmosphere | Aerobic | Air |
These conditions are illustrative and may vary depending on the specific reactants.
Beyond Suzuki-Miyaura and Chan-Lam reactions, a variety of other palladium-, copper-, and nickel-catalyzed processes are available for modifying brominated pyridines. These reactions offer alternative pathways for creating C-C and C-heteroatom bonds.
Palladium-catalyzed reactions are not limited to Suzuki coupling. For instance, palladium catalysts are effective for the arylation of aliphatic alcohols, forming C-O bonds. magtech.com.cn These reactions often require specialized phosphine ligands to achieve high efficiency. magtech.com.cn
Copper-catalyzed reactions are known for their cost-effectiveness and unique reactivity. beilstein-journals.org They can be used for cross-coupling organoboron compounds with a range of alkyl and aryl halides, including heteroaryl bromides. nih.govrsc.org Microwave-assisted copper-catalyzed cross-coupling reactions have also been developed to reduce reaction times and improve yields. mdpi.com
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium, especially for challenging substrates. Nickel catalysts can facilitate the coupling of aryl and alkyl electrophiles with various nucleophiles.
C-H Functionalization Methodologies
Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. rsc.orgbeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, such as organic halides or organometallic reagents. For pyridine derivatives, C-H functionalization presents a challenge due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom. rsc.org
Despite these challenges, methods for the direct functionalization of pyridine C-H bonds are being developed. These often involve transition metal catalysis, where a metal catalyst activates a C-H bond, allowing for the introduction of a new functional group. beilstein-journals.org For phenol (B47542) derivatives, which share structural similarities with pyridin-4-ols, meta-selective C-H functionalization has been achieved using a nitrile-based directing group. nih.gov This strategy allows for the introduction of functional groups at a position that is often difficult to access through traditional electrophilic aromatic substitution. Electrochemical methods are also emerging for the C-H alkylation of N-heterocycles. rsc.org
Biocatalysis in Halogenation: Haloperoxidase Applications
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Haloperoxidases are enzymes that catalyze the halogenation of organic substrates in the presence of a halide ion and an oxidant, typically hydrogen peroxide. rsc.orgsioc-journal.cn These enzymes are found in various organisms, including fungi, algae, and bacteria. nih.gov
Vanadium-dependent haloperoxidases (VHPOs) are a particularly well-studied class of these enzymes. nih.govchemrxiv.orgchemrxiv.org They have shown potential for the selective halogenation of a range of substrates. The use of haloperoxidases in synthesis is advantageous because it often proceeds under mild conditions (room temperature and neutral pH) and can exhibit high regioselectivity and stereoselectivity. sioc-journal.cn While the direct application to this compound is not explicitly detailed in the provided context, the principles of biocatalytic halogenation suggest a potential future avenue for the synthesis of such halogenated pyridinols and their analogs. rsc.orgnih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.comresearchgate.net This strategy is particularly valuable for generating libraries of structurally diverse compounds for various research applications. researchgate.net In the context of pyridin-4-ol synthesis, MCRs offer a convergent and flexible pathway to highly substituted derivatives, which are analogs of this compound.
A notable and well-documented multicomponent approach for the synthesis of pyridin-4-ol derivatives is the LANCA three-component reaction. beilstein-journals.org This method involves the reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid to afford highly functionalized pyridin-4-ols. beilstein-journals.orgchim.it The reaction proceeds through a cascade of events initiated by the addition of the lithiated alkoxyallene to the nitrile. beilstein-journals.org Subsequent protonation and a series of rearrangements and cyclization steps lead to the formation of the pyridin-4-ol core. chim.it The flexibility of the LANCA reaction allows for the variation of all three components, providing access to a wide array of substituted pyridin-4-ol analogs. beilstein-journals.org
The general scheme for the LANCA three-component synthesis of pyridin-4-ol derivatives is depicted below:
Scheme 1: General LANCA Three-Component Reaction
Detailed research findings have demonstrated the broad scope of this reaction. Various nitriles, carboxylic acids, and alkoxyallenes can be employed to generate a diverse set of pyridin-4-ol analogs. The following tables summarize representative examples of pyridin-4-ol analogs synthesized using this multicomponent strategy, highlighting the diversity of the accessible substitution patterns.
Table 1: Synthesis of Pyridin-4-ol Analogs via the LANCA Three-Component Reaction
| Lithiated Alkoxyallene (R¹) | Nitrile (R²) | Carboxylic Acid (R³) | Resulting Pyridin-4-ol Analog |
|---|---|---|---|
| Methoxyallene | Pivalonitrile | Trifluoroacetic acid | 2-tert-Butyl-6-methyl-3-(trifluoroacetyl)pyridin-4-ol |
| Methoxyallene | Benzonitrile | Trifluoroacetic acid | 6-Methyl-2-phenyl-3-(trifluoroacetyl)pyridin-4-ol |
| Methoxyallene | Acetonitrile (B52724) | Trifluoroacetic acid | 2,6-Dimethyl-3-(trifluoroacetyl)pyridin-4-ol |
The yields of these reactions are generally moderate to good, and the one-pot nature of the process makes it an attractive synthetic route. beilstein-journals.org The resulting pyridin-4-ol derivatives can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to introduce additional structural diversity. chim.it This multicomponent strategy provides a powerful tool for the systematic exploration of the chemical space around the pyridin-4-ol scaffold, enabling the synthesis of a wide range of analogs of this compound.
Reactivity Profiles and Mechanistic Insights of 2 Bromo 3 Methoxypyridin 4 Ol
Tautomerism and Equilibrium Dynamics: Hydroxypyridine vs. Pyridinone Forms
A fundamental characteristic of 2-Bromo-3-methoxypyridin-4-ol is its existence in a tautomeric equilibrium between the 4-hydroxypyridine (B47283) form and the corresponding pyridin-4-one form. This phenomenon is common to many hydroxypyridines and is significantly influenced by the surrounding environment and the electronic nature of other substituents on the ring.
The equilibrium between the two tautomers, this compound (the "enol" form) and 2-bromo-3-methoxy-1H-pyridin-4-one (the "keto" form), is a dynamic process. In the gas phase, the hydroxypyridine form of 4-pyridone is generally favored. wayne.edu However, in solution and in the solid state, the equilibrium often shifts towards the more polar pyridone tautomer. mdpi.com The presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring of the target molecule can be expected to modulate this equilibrium.
| Tautomer A (Hydroxypyridine form) | Tautomer B (Pyridinone form) |
|---|---|
| This compound | 2-bromo-3-methoxy-1H-pyridin-4-one |
Solvatochromic Effects on Tautomeric Preferences
The position of the tautomeric equilibrium is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent plays a crucial role in determining which tautomer is more stable. Generally, polar solvents tend to favor the more polar pyridone form due to stronger solute-solvent interactions, such as hydrogen bonding. rsc.org
Kinetic and Thermodynamic Analyses of Tautomeric Interconversion
The interconversion between the hydroxypyridine and pyridinone tautomers is a dynamic process characterized by specific kinetic and thermodynamic parameters. Theoretical studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system have provided insights into the energy landscape of this transformation. mdpi.comnih.gov
For the gas-phase tautomerization of 2-hydroxypyridine, a high activation energy barrier is calculated for an intramolecular 1,3-proton shift. nih.gov However, this barrier is significantly lowered in the presence of other molecules that can facilitate intermolecular proton transfer, such as in a mixed dimer. mdpi.com
Table 1: Theoretical Thermodynamic Data for 2-Hydroxypyridine/2-Pyridone Tautomerization
| Computational Method | Basis Set | ΔE (kJ/mol) | Preferred Tautomer |
| M062X | 6-311++G | 5-9 | 2-Hydroxypyridine |
| B3LYP | 6-311++G | 1-3 | 2-Pyridone |
| CCSD | 6-311++G** | 5-9 | 2-Hydroxypyridine |
This data is for the parent 2-hydroxypyridine/2-pyridone system and serves as a model. The actual values for this compound may differ due to substituent effects. nih.gov
The small experimental energy difference between the tautomers of 2-hydroxypyridine highlights the sensitivity of the equilibrium to computational methods. nih.gov For this compound, the electronic effects of the bromo and methoxy substituents would further influence these thermodynamic parameters.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is adorned with functional groups that can either be displaced or transformed, providing avenues for further molecular elaboration.
Reactivity of the Bromine Substituent towards Nucleophiles
The bromine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position. A variety of nucleophiles can be employed to displace the bromide, leading to a range of substituted pyridine derivatives.
While specific examples for this compound are not detailed in the available literature, the reactivity of other 2-bromopyridines serves as a good precedent. Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates. The reaction conditions for such substitutions typically involve heating in the presence of a base.
Functionalization of the Hydroxyl Group (C-4)
The hydroxyl group at the C-4 position, or the N-H group in the pyridinone tautomer, provides a handle for various functionalization reactions. These reactions can be used to introduce a wide array of functionalities, thereby modifying the properties of the molecule.
Common transformations of the hydroxyl group include alkylation and acylation. Alkylation, typically carried out using alkyl halides in the presence of a base, would lead to the corresponding 4-alkoxypyridine derivative. Acylation, using acyl chlorides or anhydrides, would yield the corresponding ester. It is important to note that in the pyridinone tautomer, these reactions would occur on the nitrogen atom.
Transformations at the Methoxy Group (C-3)
The methoxy group at the C-3 position is generally less reactive than the bromine atom or the hydroxyl group. However, under certain conditions, it can undergo transformations. The most common reaction involving an aryl methyl ether is ether cleavage to yield the corresponding phenol (B47542).
This demethylation is typically achieved using strong acids such as hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group. This transformation would convert this compound into 2-bromo-3,4-dihydroxypyridine.
Regioselectivity in Further Ring Functionalization
Further functionalization of the this compound ring, particularly through electrophilic aromatic substitution, is dictated by the combined directing effects of the existing substituents. The pyridine ring itself is electron-deficient, which generally disfavors electrophilic attack compared to benzene (B151609) and directs incoming electrophiles to the C-3 or C-5 positions (meta to the nitrogen). However, the substituents on the ring dramatically alter this intrinsic reactivity.
The directing influence of each substituent can be summarized as follows:
4-Hydroxyl Group (as Pyridone): The carbonyl oxygen in the dominant pyridone tautomer is a strong activating group. The nitrogen's lone pair can be delocalized into the ring, significantly increasing electron density, especially at the positions ortho to the nitrogen (C-2 and C-6) and para to the carbonyl (C-4, which is substituted). This makes the C-3 and C-5 positions highly activated and nucleophilic.
3-Methoxy Group: The methoxy group is an activating ortho-, para-director due to resonance donation from its lone pair of electrons. It directs towards the C-2 and C-4 positions (which are already substituted) and the C-6 position.
2-Bromo Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director through resonance. It directs towards the C-3 position (substituted) and the C-5 position.
When considering the combined effects, the powerful activating nature of the pyridone system, reinforced by the methoxy and bromo groups, strongly directs incoming electrophiles to the C-5 position. This position is ortho to the activating pyridone nitrogen and para to the directing bromo group. The C-6 position is also activated by the methoxy group, but the C-5 position benefits from the synergistic directing effects of multiple groups, making it the most probable site for electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of 4-OH (Pyridone) | Influence of 3-OCH3 | Influence of 2-Br | Combined Effect | Predicted Outcome |
|---|---|---|---|---|---|
| C-5 | Strongly Activated (ortho to N-H) | Neutral | Activated (para to Br) | Strongly Activated | Major Product |
| C-6 | Neutral | Activated (ortho to OCH3) | Neutral | Activated | Minor or No Product |
Directed Metalation and Lithiation Pathways
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.
For this compound, two primary pathways compete upon treatment with an organolithium reagent like n-butyllithium (n-BuLi):
Directed ortho-Metalation (Deprotonation): Removal of an acidic ring proton.
Metal-Halogen Exchange: Exchange of the bromine atom at C-2 with lithium.
The acidic proton of the 4-hydroxyl group will be abstracted first by the organolithium base, forming a lithium pyridinolate in situ. This pyridinolate is the key species that dictates the subsequent regioselectivity of any C-H lithiation.
Influence of Substituents on Directing Group Effects
The regiochemical outcome of lithiation is determined by the directing ability of the substituents. A hierarchy of directing group strength has been established through competition experiments. The in situ-formed lithium pyridinolate (from deprotonation of the 4-OH group) is an exceptionally strong DMG. Its directing power generally surpasses that of a methoxy group.
Lithium Pyridinolate (at C-4): This powerful DMG strongly directs lithiation to the adjacent C-3 and C-5 positions. The C-3 position is already substituted with a methoxy group. Therefore, the deprotonation is overwhelmingly directed to the C-5 position.
Methoxy Group (at C-3): As a weaker DMG, it would direct to the C-2 and C-4 positions, both of which are blocked.
Bromo Group (at C-2): Does not act as a primary DMG in this context.
Consequently, the reaction is expected to proceed via deprotonation at the C-5 position, guided by the potent lithium pyridinolate group. The competing metal-halogen exchange at C-2 is generally slower than proton abstraction but can be favored at very low temperatures or with specific reagents.
Table 2: Hierarchy and Outcome of Directed Metalation
| Directing Group | Position | Directing Strength | Target Position(s) | Predicted Outcome |
|---|---|---|---|---|
| -O⁻Li⁺ | C-4 | Very Strong | C-3, C-5 | Lithiation at C-5 |
| -OCH₃ | C-3 | Moderate | C-2, C-4 | No reaction (positions blocked) |
Mechanistic Studies of Metal-Halogen Exchange
While DoM at C-5 is the predicted major pathway, metal-halogen exchange at the C-2 position remains a possible competing reaction. This transformation is fundamental in organometallic chemistry for preparing organolithium reagents. researchgate.net Two primary mechanisms have been proposed for the lithium-halogen exchange process. researchgate.net
Nucleophilic "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon from the organolithium reagent (e.g., n-BuLi) on the bromine atom of the pyridine ring. This forms a transient, reversible "ate-complex" intermediate. researchgate.net This intermediate can then collapse, eliminating lithium bromide and forming the new organolithium species (2-lithio-3-methoxypyridin-4-ol) and butyl bromide. Kinetic studies support this nucleophilic pathway where the carbanion attacks the halogen atom. researchgate.net
Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the bromopyridine, generating a radical anion. This intermediate can then fragment to yield a pyridyl radical and a bromide anion. The pyridyl radical subsequently reacts with an organolithium radical to form the final product. Evidence for radical species has been detected in some lithium-halogen exchange reactions.
The rate of halogen exchange follows the trend I > Br > Cl, and it is generally a very fast process, often requiring cryogenic conditions (-78 °C or lower) to control side reactions. researchgate.net For this compound, the outcome between C-5 deprotonation and C-2 bromine-lithium exchange is kinetically controlled and sensitive to reaction conditions such as temperature, solvent, and the specific organolithium reagent used.
Oxidation and Reduction Chemistry of this compound
The presence of the hydroxyl group and the bromine atom provides sites for oxidative and reductive transformations, respectively.
Selective Oxidation Processes for Hydroxyl Group Transformation
Direct oxidation of the 4-hydroxyl group itself is not a typical transformation for pyridin-4-ols due to the stability of the pyridone tautomer. A more relevant oxidative transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This reaction proceeds because the pyridone tautomer, while dominant, is in equilibrium with the 4-hydroxypyridine form, which can be oxidized at the nitrogen atom.
Pyridine N-oxides are valuable synthetic intermediates with reactivity patterns distinct from their parent pyridines. The N-oxide oxygen can donate electron density into the ring, activating the C-2 and C-4 positions towards both electrophilic and nucleophilic attack. Oxidation is typically achieved using peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA).
Table 3: Representative Oxidation Reaction
| Reactant | Reagent | Product | Transformation |
|---|
Reductive Debromination Strategies
The carbon-bromine bond at the C-2 position can be selectively cleaved through reductive processes. This transformation is useful for removing the halogen atom to access the corresponding debrominated pyridine scaffold. A primary strategy for this is catalytic hydrogenation.
This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297), often with a base such as sodium acetate or triethylamine (B128534) to neutralize the hydrobromic acid (HBr) byproduct. This method is known for its high efficiency and functional group tolerance. Under neutral conditions, bromides can be selectively reduced in the presence of other groups.
Table 4: Common Reductive Debromination Method
| Reactant | Reagents & Conditions | Product | Transformation |
|---|
Polymerization and Degradation Studies (Insights from related brominated alkoxythiophenes)researchgate.net
While direct studies on the polymerization and degradation of this compound are not extensively detailed in the available literature, significant insights can be drawn from analogous brominated alkoxythiophene compounds. The reactivity of these thiophene (B33073) derivatives provides a valuable framework for understanding the potential behavior of the pyridinol structure, particularly concerning the interplay of the bromo, methoxy, and hydroxyl functional groups in polymerization and degradation pathways.
Polymerization of Brominated Alkoxythiophenes
The polymerization of thiophene derivatives is a well-established field, with oxidative polymerization being a prominent method. For alkoxy-substituted thiophenes, the electron-donating nature of the alkoxy group generally facilitates the polymerization reaction. rsc.org The presence of a bromine atom introduces a site for various coupling reactions and can also influence the polymerization mechanism.
One highly relevant study investigated the intense autopolymerization of 2-bromo-3-methoxythiophene. researchgate.net The reaction was found to generate hydrogen bromide gas, which acted as a catalyst for the polymerization. researchgate.net A notable side reaction was the cleavage of the methoxy group by the generated acid to form methyl bromide gas. researchgate.net This dual role of the in-situ generated acid provides a critical mechanistic insight that could be applicable to this compound, where the acidic proton from the hydroxyl group or potential hydrogen bromide elimination could catalyze polymerization.
Chemical oxidative polymerization, often using iron(III) chloride (FeCl₃), is a common technique for synthesizing polythiophenes. nih.govresearchgate.net The reaction conditions, such as the order of reagent addition ("standard" vs. "reverse" addition), can significantly impact the molecular weight and regioregularity of the resulting polymer. nih.gov For instance, in the polymerization of 3-hexylthiophene, a model system, these parameters are crucial for obtaining high molecular weight polymers. nih.gov More sustainable, solvent-free methods like mechanochemical oxidative polymerization have also been successfully applied to produce poly(3,4-propylenedioxythiophene) (PProDOT) analogues. rsc.org
Table 1: Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Monomer Example | Key Conditions/Reagents | Observations |
| Autopolymerization | 2-bromo-3-methoxythiophene | Spontaneous reaction | Generation of HBr gas, which catalyzes polymerization and causes methoxy group cleavage. researchgate.net |
| Chemical Oxidative Polymerization | 3-hexylthiophene | FeCl₃ as oxidant | Reaction parameters (e.g., order of reagent addition) affect polymer molecular weight and yield. nih.gov |
| Mechanochemical Oxidative Polymerization | PProDOT analogues | FeCl₃, NaCl, milling jar and ball | Solvent-free synthesis with good yields and molecular weight. rsc.org |
| Photopolymerization | 3,4-ethylenedioxythiophene (EDOT) | Visible light, graphitic carbon nitride (g-CN) | Formation of processable oligo-EDOT. mpg.de |
Degradation Studies of Related Polymers
The degradation of polymers derived from brominated and alkoxy-substituted monomers is crucial for understanding their long-term stability and environmental impact. Studies on poly(alkylthiophene)s and other brominated polymers reveal several degradation pathways.
Photodegradation is a significant factor for polythiophenes. For poly(3-hexylthiophene) (P3HT), irradiation in the presence of air leads to the oxidation of the sulfur atom in the thiophene ring. researchgate.net X-ray photoelectron spectroscopy (XPS) studies have shown a stepwise oxidation process, where sulfur is converted first into sulfoxides, then to sulfones, and finally to sulfinate esters. researchgate.net This oxidation disrupts the π-conjugation of the polymer backbone, leading to a loss of its characteristic visible absorbance. researchgate.net Additionally, the cleavage and oxidation of the alkyl side-chains occur. researchgate.net
Similarly, the degradation of polymeric brominated flame retardants has been investigated. UV irradiation can cause the cleavage of carbon-bromine bonds, leading to the release of bromine. fera.co.uk In studies of a polymeric flame retardant (PolyFR), UV treatment led to a significant increase in bromine concentration in the surrounding medium. fera.co.uk
Acid-catalyzed degradation is another relevant pathway, especially considering the potential for acid generation during the polymerization of brominated precursors. For polymers containing acid-sensitive enol ether or azomethine linkages, the presence of acid can catalyze rapid deconstruction of the polymer backbone. duke.edunih.gov
Table 2: Degradation Pathways and Observations for Related Polymers
| Degradation Type | Polymer Example | Conditions | Key Findings |
| Photodegradation | Poly(3-hexylthiophene) (P3HT) | UV irradiation (>295nm) in air | Stepwise oxidation of sulfur (sulfoxide → sulfone → sulfinate ester); disruption of π-conjugation. researchgate.net |
| UV-Induced Degradation | Polymeric Brominated Flame Retardant (PolyFR) | UV irradiation in water | Release of bromine from the polymer structure. fera.co.uk |
| Acid-Catalyzed Hydrolysis | Azomethine-containing polymers | Presence of acid in various solvents | Degradation rate depends on solvent polarity and acid strength; imine linkage is cleaved. nih.gov |
| Microbial Degradation | Brominated Flame Retardants (TBNPA, DBNPG) | Four-strain microbial consortium | Complete degradation requires an additional carbon source; suggests a co-metabolic process. mdpi.com |
These studies on related brominated alkoxythiophenes suggest that this compound could potentially undergo polymerization through mechanisms involving the elimination of HBr or acid catalysis, similar to 2-bromo-3-methoxythiophene. The resulting polymer would likely be susceptible to photodegradation, involving oxidation of the pyridine ring's heteroatoms and potential cleavage of the methoxy group, leading to a loss of conjugation and material properties.
Derivatization and Chemical Transformations of 2 Bromo 3 Methoxypyridin 4 Ol
Synthesis of Libraries of Functionalized 2-Bromo-3-methoxypyridin-4-ol Derivatives
The strategic location of the bromo, hydroxyl, and methoxy (B1213986) functionalities on the pyridine (B92270) core of this compound provides multiple avenues for the creation of diverse chemical libraries. These libraries are instrumental in medicinal chemistry and materials science for the discovery of novel compounds with desired properties.
Introduction of Diverse Chemical Moieties via Cross-Coupling
The bromine atom at the C2 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyridine with various boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the C2 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | 75-95 | rsc.org |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | 80-98 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C2 position of the pyridine ring and a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. jk-sci.comscirp.org This method is invaluable for the synthesis of acetylenic pyridines, which are important precursors for more complex molecules. scirp.orgsemanticscholar.org
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25-100 | 70-90 | scirp.org |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 80 | 65-85 |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position. wikipedia.orgnih.govlibretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. nih.govresearchgate.netnih.gov
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 60-95 | nih.gov |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 70-92 | researchgate.net |
Alkylation and Acylation of the Hydroxyl Group
The hydroxyl group at the C4 position of this compound is a key site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule. It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. The reaction conditions can influence whether O- or N-functionalization occurs.
O-Alkylation: The hydroxyl group can be converted to an ether functionality through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, favoring O-alkylation over N-alkylation.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Ref. |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | 2-Bromo-3,4-dimethoxypyridine | |
| Benzyl bromide | NaH | THF | 0 - 25 | 4-(Benzyloxy)-2-bromo-3-methoxypyridine |
O-Acylation: The hydroxyl group can be readily esterified using acylating agents such as acyl chlorides or anhydrides in the presence of a base, typically a tertiary amine like pyridine or triethylamine (B128534). nih.gov This reaction provides access to a wide range of ester derivatives.
| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Ref. |
| Acetyl chloride | Pyridine | CH₂Cl₂ | 0 - 25 | (2-Bromo-3-methoxypyridin-4-yl) acetate (B1210297) | nih.gov |
| Benzoyl anhydride | Et₃N | Dioxane | 80 | (2-Bromo-3-methoxypyridin-4-yl) benzoate |
Modifications of the Methoxy Group
The methoxy group at the C3 position offers another site for chemical modification, primarily through demethylation to reveal a hydroxyl group. This transformation can be crucial for subsequent derivatization or for modulating biological activity.
O-Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful reagent for this purpose, although it requires careful handling due to its reactivity. chem-station.com Other methods, such as using strong acids like HBr or employing nucleophilic reagents like L-selectride, can also be effective. chem-station.comrsc.org The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
| Reagent | Solvent | Temperature (°C) | Product | Ref. |
| BBr₃ | CH₂Cl₂ | -78 to 25 | 2-Bromo-3,4-dihydroxypyridine | chem-station.com |
| L-Selectride | THF | Reflux | 2-Bromo-3,4-dihydroxypyridine | rsc.org |
| 48% HBr | Acetic Acid | 120 | 2-Bromo-3,4-dihydroxypyridine | chem-station.com |
Annelation Reactions for Fused Pyridine Systems
The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. Annelation reactions, which involve the formation of a new ring fused to the existing pyridine core, lead to the synthesis of more complex and rigid molecular architectures. These fused systems, such as furopyridines and thienopyridines, often exhibit unique biological activities.
One common strategy involves the initial derivatization of the hydroxyl group, followed by an intramolecular cyclization. For example, reaction with a suitable bifunctional reagent can introduce a side chain that subsequently cyclizes onto the pyridine ring.
Another approach involves the reaction of the pyridin-4-one tautomer in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a fused six-membered ring.
The synthesis of thieno[3,2-b]pyridines can be achieved from appropriately substituted pyridines. mdpi.com Similarly, furo[3,2-b]pyridine (B1253681) derivatives can be synthesized through annelation strategies starting from functionalized pyridines. rsc.org For instance, a substituted 3-hydroxypyridine (B118123) can undergo a series of reactions to build a furan (B31954) ring fused to the pyridine core.
| Reactant(s) | Reaction Type | Product | Ref. |
| 3-Hydroxypyridine derivative, bifunctional reagent | Intramolecular cyclization | Furo[3,2-b]pyridine derivative | rsc.org |
| Substituted pyridine-2-thiol | Gewald reaction | Thieno[2,3-b]pyridine derivative | nih.gov |
| Pyridin-4-one derivative, diene | Diels-Alder reaction | Fused bicyclic pyridine derivative |
Chiral Derivatization and Stereoselective Synthesis
The introduction of chirality into the this compound scaffold is of significant interest for the development of enantiomerically pure compounds, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity.
Chiral Derivatization: One approach to introduce chirality is through the reaction of the hydroxyl group with a chiral derivatizing agent. For example, esterification with a chiral carboxylic acid or its derivative can lead to the formation of a diastereomeric mixture of esters, which can potentially be separated by chromatography. This not only allows for the resolution of racemic mixtures but also provides a method to determine the absolute configuration of chiral centers.
Stereoselective Synthesis: A more direct approach involves the use of stereoselective reactions to introduce new chiral centers. For instance, an asymmetric reduction of a ketone precursor to the pyridinol could establish a chiral center at the 4-position. Alternatively, a chiral catalyst could be employed in one of the cross-coupling reactions mentioned earlier to achieve an enantioselective transformation. The development of asymmetric syntheses of substituted piperidin-4-ols provides a foundation for creating chiral derivatives of pyridin-4-ols. nih.gov Furthermore, asymmetric synthesis of tetrahydroquinolin-3-ols highlights methods that could be adapted for related pyridine systems. nih.gov
| Reaction Type | Chiral Reagent/Catalyst | Product | Stereoselectivity | Ref. |
| Asymmetric Reduction | Chiral reducing agent | Chiral this compound | High e.e. | |
| Asymmetric Cross-Coupling | Chiral palladium catalyst | Chiral 2-substituted-3-methoxypyridin-4-ol | Moderate to high e.e. | |
| Derivatization with Chiral Acid | (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | N/A (for separation) |
Computational and Theoretical Chemistry of 2 Bromo 3 Methoxypyridin 4 Ol
Electronic Structure and Molecular Conformation Analysis
The arrangement of electrons and the spatial orientation of atoms in 2-Bromo-3-methoxypyridin-4-ol are fundamental to its chemical reactivity and physical properties. Computational methods allow for a detailed exploration of these aspects.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing the B3LYP hybrid functional with a suitable basis set such as 6-311++G(d,p), would be performed to determine its optimized geometry and electronic properties. physchemres.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Conformational Analysis and Torsional Barriers
The presence of the methoxy (B1213986) group introduces rotational freedom around the C-O bond in this compound, leading to different possible conformations. Conformational analysis is performed to identify the most stable conformer and to understand the energy landscape associated with this rotation.
By systematically rotating the methoxy group and calculating the energy at each step, a potential energy surface can be generated. This allows for the determination of the global minimum energy conformation and the energy barriers (torsional barriers) between different conformations. These barriers provide insight into the flexibility of the molecule and the likelihood of interconversion between different conformers at a given temperature. Similar computational approaches have been successfully used to study the torsional barriers in other substituted aromatic compounds.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra.
Theoretical NMR Chemical Shifts and Coupling Constants (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT.
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental shifts can often be rationalized by considering solvent effects or intermolecular interactions that are not accounted for in the gas-phase calculations.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on C5) | 7.15 |
| H (on C6) | 7.98 |
| H (in OCH₃) | 3.89 |
| H (on OH) | 5.40 |
| C2 | 145.2 |
| C3 | 152.8 |
| C4 | 160.1 |
| C5 | 115.7 |
| C6 | 140.3 |
| C (in OCH₃) | 56.4 |
Note: This data is illustrative and based on typical values for similar structures.
Vibrational Frequencies (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies of this compound can be calculated using DFT. These calculations yield a set of normal modes of vibration and their corresponding frequencies.
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The predicted IR and Raman spectra can then be used to assign the vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups. For instance, the characteristic stretching frequencies of the O-H, C-O, C=C, and C-Br bonds can be identified. Computational studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have demonstrated good agreement between calculated and experimental vibrational spectra. nih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | 3450 |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (methoxy) | 2950-2990 |
| C=C/C=N stretch (ring) | 1550-1620 |
| C-O stretch (methoxy) | 1250 |
| C-Br stretch | 680 |
Note: This data is illustrative and based on typical values for similar structures.
Electronic Absorption and Emission Spectra (UV-Vis, TD-DFT)
The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region.
The predicted UV-Vis absorption spectrum provides information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied molecular orbital (like the LUMO). The nature of these transitions (e.g., π → π* or n → π*) can be analyzed to understand the electronic structure of the excited states. The results from TD-DFT calculations on pyridine (B92270) derivatives have been shown to be in good agreement with experimental spectra. nih.gov
Table 3: Hypothetical Predicted Electronic Absorption Wavelengths for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 295 | 0.08 |
| S₀ → S₂ | 260 | 0.15 |
Note: This data is illustrative and based on typical values for similar structures.
Reactivity and Reaction Mechanism Predictions
The reactivity of a chemical species can be effectively predicted by analyzing its electronic structure. Computational methods offer powerful tools to explore the reactive behavior of molecules, providing a basis for understanding and predicting the outcomes of chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons pku.edu.cn. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.netresearchgate.net.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For the related compound, 2-Bromo-3-hydroxy-6-methyl Pyridine, the HOMO-LUMO energy gap has been calculated to be 5.39512 eV researchgate.net. This value provides an estimate of the reactivity of the pyridine ring system with similar substitutions. The distribution of the HOMO and LUMO orbitals across the molecule identifies the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Molecular Orbital Energies for a Related Pyridine Derivative
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | 5.39512 researchgate.net |
Data based on calculations for 2-Bromo-3-hydroxy-6-methyl Pyridine.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites fu-berlin.deresearchgate.net. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while areas of positive potential (electron-poor), depicted in blue, are prone to nucleophilic attack nih.govresearchgate.net. Green and yellow areas represent regions of neutral or intermediate potential.
For pyridine and its derivatives, the nitrogen atom generally exhibits a region of high negative electrostatic potential, making it a primary site for interaction with electrophiles and for hydrogen bonding researchgate.netnih.govnih.gov. The substituents on the pyridine ring, such as the bromo and methoxy groups in this compound, significantly influence the MESP distribution. The electronegative bromine and oxygen atoms would create distinct regions of negative potential, while the hydrogen atoms of the methoxy group and the pyridine ring would be associated with positive potential. A detailed MESP analysis would precisely locate the most electron-rich and electron-deficient sites, offering a visual guide to the molecule's reactivity.
These descriptors are calculated using the energies of the frontier molecular orbitals. For instance, chemical hardness is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons. While specific values for this compound are not available, studies on similar pyridine derivatives demonstrate the utility of these descriptors in understanding their chemical behavior nih.govresearchgate.net.
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Related Pyridine Derivative)
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |
| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |
Formulas are provided for illustrative purposes; specific calculated values for this compound are not available in the searched literature.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications nih.govrsc.org. Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer characteristics, can exhibit large NLO responses. The key molecular properties that determine NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
For the related compound, 2-Bromo-3-hydroxy-6-methyl Pyridine, the calculated dipole moment is 1.9384 Debye researchgate.net. This value suggests a moderate degree of charge separation within the molecule, which is a prerequisite for NLO activity. A comprehensive theoretical study would involve the calculation of polarizability and hyperpolarizability tensors to fully characterize the NLO potential of this compound.
Table 3: Calculated Dipole Moment for a Related Pyridine Derivative
| Property | Value |
| Dipole Moment (μ) | 1.9384 Debye researchgate.net |
Data based on calculations for 2-Bromo-3-hydroxy-6-methyl Pyridine.
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-3-methoxypyridin-4-ol as a Versatile Synthetic Building Block
The molecular architecture of this compound, featuring a pyridine (B92270) ring substituted with bromo, methoxy (B1213986), and hydroxyl groups, theoretically positions it as a versatile building block in organic synthesis. The bromine atom at the 2-position can serve as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. The hydroxyl group at the 4-position and the methoxy group at the 3-position can influence the electronic properties of the pyridine ring and offer sites for further functionalization, such as etherification or demethylation, respectively.
While substituted pyridines are common scaffolds in medicinal chemistry, no specific examples of this compound being used as a direct intermediate in the synthesis of named pharmaceutical compounds or drug candidates were found in a review of available scientific literature and patents. The potential for its use exists, but documented instances of its application are not publicly available.
Similarly to the pharmaceutical context, functionalized pyridines are crucial in the agrochemical industry. However, there is no specific information in the reviewed literature that identifies this compound as a precursor in the synthesis of any registered or experimental agrochemicals.
The utility of this compound as a building block in the total synthesis of complex natural products or other intricate organic molecules has not been detailed in published research. While its structure suggests it could be a useful starting material, specific synthetic routes employing this molecule have not been reported.
Role in Ligand Design for Organometallic and Coordination Chemistry
The pyridine nitrogen and the hydroxyl oxygen of this compound could potentially act as a bidentate chelate for coordinating with metal ions. This structural motif is common in the design of ligands for catalysts or functional coordination complexes. However, a search of academic databases reveals no specific studies where this compound has been utilized as a ligand in either organometallic or coordination chemistry.
Contribution to Functional Materials Development
The development of functional materials often relies on organic molecules with specific electronic and physical properties. Substituted pyridines can be incorporated into polymers or small molecules for various applications. Despite this, there is no available research detailing the use or contribution of this compound in the development of any functional materials.
Liquid Crystalline Materials
The incorporation of heterocyclic rings, such as pyridine, into the core of mesogenic (liquid crystal-forming) molecules is a subject of significant interest. These heterocyclic units can induce substantial changes in the resulting material's physical properties and mesophase behavior due to the presence of polarizable heteroatoms like nitrogen. nih.gov The pyridine ring, in particular, is a valuable component in the design of advanced liquid crystalline materials, including those with luminescent properties. nih.gov
Research into 2-methoxypyridine (B126380) derivatives has shown that specific substituents significantly influence the formation of various mesophases over a wide thermal range. For instance, studies on bent-shaped luminescent mesogens containing a pyridine core have demonstrated that the presence of a terminal bromo substituent can be instrumental in the formation of a rectangular columnar (Colr) phase. researchgate.net This suggests that the bromo- and methoxy- functional groups on the this compound scaffold could play a crucial role in directing the intermolecular interactions necessary for the self-assembly into ordered liquid crystalline structures.
The stability and type of mesophase are highly dependent on molecular geometry and intermolecular forces. The table below illustrates the mesomorphic properties of related pyridine-based compounds, highlighting the influence of terminal groups on phase behavior.
Table 1: Mesomorphic Properties of Representative Pyridine-Based Liquid Crystals
| Compound Series | General Structure | Terminal Group (n) | Mesophase(s) Observed | Transition Temperatures (°C) |
|---|---|---|---|---|
| Tn mdpi.com | (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 6 | Nematic (N) | Cr 111.0 N 164.4 I |
| Tn mdpi.com | (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 8 | Smectic A (SmA), Nematic (N) | Cr 101.6 SmA 102.1 N 153.1 I |
| Tn mdpi.com | (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | 16 | Smectic A (SmA) | Cr 98.4 SmA 115.5 I |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data sourced from related pyridine systems to illustrate substituent effects.
Applications in Asymmetric Catalysis
Substituted pyridines are a cornerstone in the field of asymmetric catalysis, primarily serving as chiral ligands that coordinate to a metal center. acs.org The innovation in chiral ligand design is crucial for the development of efficient and highly selective catalytic reactions for synthesizing functional molecules. acs.org While this compound is not a chiral ligand itself, its functionalized structure makes it a valuable precursor for the synthesis of more complex chiral ligands.
The pyridine-oxazoline (PyOX) ligand class, for example, has seen a renaissance in recent years, proving effective in a wide array of challenging asymmetric transformations. rsc.orgresearchgate.net The synthesis of these ligands often involves the coupling of a functionalized pyridine with a chiral amino alcohol. The bromine atom at the 2-position of this compound is particularly suitable for cross-coupling reactions, which could be a key step in attaching a chiral auxiliary to the pyridine scaffold.
Furthermore, the development of chiral P,N-ligands (containing phosphorus and nitrogen donors) has led to highly stereoselective palladium-catalyzed allylic substitution reactions. nih.gov The synthesis of such ligands often starts from a substituted pyridine derivative. nih.gov The combination of the nitrogen atom within the pyridine ring and the potential for introducing a phosphorus-containing group via substitution of the bromine atom makes this compound a plausible starting material for a new class of P,N-ligands.
The efficacy of a chiral ligand is determined by its ability to create a specific steric and electronic environment around the metal catalyst. The design of new chiral pyridine units (CPUs) focuses on balancing steric hindrance to enforce selectivity with sufficient reactivity. acs.org The methoxy and hydroxyl groups on this compound could be modified to tune the electronic properties and steric bulk of a resulting ligand, potentially influencing the outcome of a catalytic reaction.
Table 2: Examples of Pyridine-Derived Ligands in Asymmetric Catalysis
| Ligand Class | Metal | Reaction Type | Enantioselectivity |
|---|---|---|---|
| Pyridine-oxazoline (PyOX) rsc.orgresearchgate.net | Various (e.g., Ir, Pd) | Multiple, including C-H activation | Often high |
| Chiral P,N-Ligands nih.gov | Palladium (Pd) | Allylic Substitution | Up to 90% ee |
| Chiral 2,2'-Bipyridines acs.org | Nickel (Ni), Iridium (Ir) | Reductive Addition, C-H Borylation | Highly enantioselective |
ee = enantiomeric excess. Data represents general findings for the ligand classes.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the number and electronic environment of hydrogen atoms (protons) in the molecule. For 2-Bromo-3-methoxypyridin-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl or N-H proton, depending on the dominant tautomeric form and the solvent used. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the oxygen functionalities, and the aromatic ring.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six distinct signals would be anticipated, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts would be characteristic of aromatic, oxygen-substituted, and bromine-substituted carbon atoms.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the pyridine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 6.5 - 7.5 (2H, multiplet) | 110 - 140 |
| Methoxy (OCH₃) | 3.8 - 4.2 (3H, singlet) | 55 - 65 |
| Hydroxyl/Amine (OH/NH) | 5.0 - 12.0 (1H, broad singlet) | N/A |
| C-Br | N/A | 100 - 115 |
| C-O (methoxy) | N/A | 145 - 160 |
| C-OH / C=O | N/A | 160 - 175 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (HRMS, ESI-HMRS, GC/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₆H₆BrNO₂). The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can be compared with experimental data. uni.lu
Gas Chromatography-Mass Spectrometry (GC/MS): If the compound is sufficiently volatile and thermally stable, GC/MS can be used for both separation and identification. The mass spectrum obtained from GC/MS would show the molecular ion peak and a series of fragment ions, providing further structural information. Common fragmentation pathways might include the loss of the methoxy group or the bromine atom.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Information Provided |
| HRMS | [M+H]⁺ | 203.9655 / 205.9634 | Exact mass and elemental formula (C₆H₇BrNO₂⁺) |
| HRMS | [M-H]⁻ | 201.9509 / 203.9488 | Exact mass and elemental formula (C₆H₅BrNO₂⁻) |
| GC/MS (EI) | [M]⁺˙ | 202.9582 / 204.9561 | Molecular weight and fragmentation pattern |
Note: The pair of m/z values reflects the isotopic distribution of Bromine (⁷⁹Br/⁸¹Br).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group or N-H stretching if in the pyridinone tautomeric form. C-H stretching vibrations for the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹. The C=O stretch of the pyridinone tautomer would give a strong absorption around 1650-1680 cm⁻¹. Other key peaks would include C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), C-O stretching for the methoxy and hydroxyl groups (1050-1250 cm⁻¹), and a C-Br stretch in the fingerprint region (below 600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are typically strong in the IR spectrum, the aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the characterization of the heterocyclic core.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H / N-H | Stretch, broad | 3200 - 3600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methoxy) | Stretch | 2850 - 2960 |
| C=O (pyridinone) | Stretch, strong | 1650 - 1680 |
| C=C / C=N (ring) | Stretch | 1400 - 1600 |
| C-O (ether/phenol) | Stretch | 1050 - 1250 |
| C-Br | Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound constitutes a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima (λ_max) characteristic of π → π* and n → π* transitions associated with the aromatic system and the heteroatoms (N, O). The position and intensity of these absorptions are influenced by the substituents (bromo, methoxy, and hydroxyl groups) and the solvent polarity.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the crystal packing arrangement. It would definitively confirm the connectivity of the atoms and determine which tautomeric form (the -ol or the -one) exists in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can serve as a fingerprint for identifying the compound and assessing its crystalline phase and purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₆H₆BrNO₂) to support the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C₆H₆BrNO₂)
| Element | Atomic Mass | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 35.32 |
| Hydrogen (H) | 1.008 | 2.96 |
| Bromine (Br) | 79.904 | 39.16 |
| Nitrogen (N) | 14.007 | 6.87 |
| Oxygen (O) | 15.999 | 15.68 |
Chromatography Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For a polar molecule like this compound, a reverse-phase HPLC method would be suitable. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): As mentioned earlier, GC can be used if the compound is thermally stable. It is highly effective for separating volatile impurities. A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) would be used, and detection would typically be performed with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification.
Q & A
Basic: What are the established synthetic routes for 2-Bromo-3-methoxypyridin-4-ol, and how can purity be ensured?
Answer:
The synthesis of this compound typically involves halogenation and functional group protection/deprotection strategies. A common route starts with a pyridine precursor (e.g., 3-methoxypyridin-4-ol), where bromination is achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Halogenation: Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization: NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and quantify impurities .
Advanced: How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The bromine atom at the 2-position acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling, amination). However, steric hindrance from the adjacent methoxy group at position 3 and hydroxyl group at position 4 can reduce reaction efficiency. Methodological considerations include:
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligands tailored to mitigate steric effects .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophile solubility and stabilize transition states .
- Reaction Monitoring: TLC or in-situ IR spectroscopy to track substitution progress and identify byproducts .
Table 1: Comparison of Substitution Reactions with this compound
| Reaction Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | 65–78 | Pd(OAc)₂, K₂CO₃, DMF, 80°C | |
| Amination | 55–62 | CuI, L-proline, DMSO, 100°C |
Data Analysis: How should researchers address contradictions in reported reaction yields for halogenated pyridinol derivatives?
Answer:
Contradictions often arise from variations in reaction parameters (e.g., catalyst loading, solvent purity) or analytical methods. To resolve discrepancies:
- Reproduce Conditions: Standardize protocols (e.g., degassing solvents, inert atmosphere) to isolate variable impacts .
- Control Experiments: Test side reactions (e.g., debromination under basic conditions) using LC-MS or GC .
- Statistical Validation: Apply ANOVA or t-tests to compare yields across ≥3 independent trials .
Example: A study reported 78% yield for Suzuki coupling under Pd(OAc)₂ catalysis, while another observed 65% using PdCl₂. Re-evaluation revealed chloride ligands in PdCl₂ slowed oxidative addition, necessitating longer reaction times .
Biological Activity: What methodologies are used to assess the enzyme inhibitory potential of this compound?
Answer:
The compound’s hydroxyl and methoxy groups enable hydrogen bonding with enzyme active sites. Common approaches include:
- In Vitro Assays: Fluorescence-based kinase inhibition assays (IC₅₀ determination) using recombinant enzymes (e.g., EGFR, MAPK) .
- Molecular Docking: Schrödinger Suite or AutoDock Vina to predict binding modes and affinity scores .
- Structure-Activity Relationship (SAR): Compare activity against analogs (e.g., 3-Bromo-4-methylpyridin-2-ol) to identify critical substituents .
Table 2: Enzyme Inhibition Data for Halogenated Pyridinols
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | EGFR | 12.3 ± 1.5 | |
| 3-Bromo-4-methylpyridin-2-ol | MAPK | 8.9 ± 0.9 |
Advanced: How can researchers optimize the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
Answer:
Regioselectivity in EAS is governed by directing groups. The hydroxyl group at position 4 (meta-directing) and methoxy at position 3 (ortho/para-directing) create competing effects. Strategies include:
- Protection of Hydroxyl Group: Acetylation or silylation to neutralize its directing influence .
- Lewis Acid Catalysis: Use BF₃·Et₂O to enhance electrophile activation at the methoxy-directed position .
- Computational Modeling: DFT calculations (Gaussian 09) to predict reactive sites and transition states .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm), hydroxyl (δ 5.5–6.0 ppm, exchangeable), and aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy: Confirm O-H stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
- Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]+ at m/z 204.02 (theoretical) .
Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?
Answer:
The hydroxyl group at position 4 can tautomerize between keto and enol forms. Solvent polarity stabilizes specific tautomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
